3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine
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Overview
Description
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing a thiadiazole ring. . The presence of bromine and methyl groups in the structure of this compound imparts unique chemical properties to the compound.
Preparation Methods
The synthesis of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of N-methylthiourea with bromine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Biological Research: It has been used as a building block in the synthesis of biologically active molecules, including potential anticancer agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
3-Bromo-N-methyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives, such as:
3-Bromo-5-methyl-1,2,4-thiadiazole: Similar in structure but lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but differ in the substituents attached to the ring, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-methyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLSVOWUBUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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